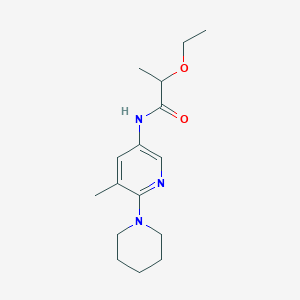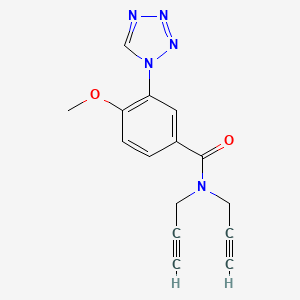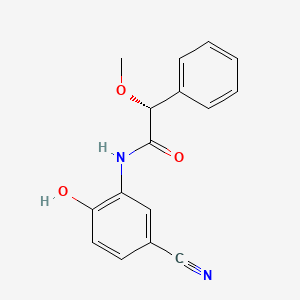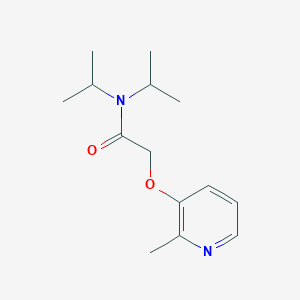
2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is also known as JNJ-40411813 and belongs to the class of pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body and regulate various physiological processes, including pain perception, inflammation, and mood. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective inhibitory activity against FAAH. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various disease models, including pain, inflammation, and anxiety. Additionally, this compound has been reported to have good pharmacokinetic properties, including high oral bioavailability and good brain penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide in lab experiments include its potent and selective inhibitory activity against FAAH, which can lead to therapeutic effects in various disease models. Additionally, it has good pharmacokinetic properties, making it a promising candidate for drug development. However, the limitations of using this compound include its high cost and limited availability, which can hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research on 2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide. One direction is to explore its potential applications in the treatment of various diseases, including pain, inflammation, and anxiety. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its therapeutic effects. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its efficacy and safety for use in humans.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide involves the reaction of 3-bromo-5-methylpyridine with 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) as coupling reagents. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to obtain the final product.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent and selective inhibitory activity against the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various disease models, including pain, inflammation, and anxiety.
Propiedades
IUPAC Name |
2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-21-13(3)16(20)18-14-10-12(2)15(17-11-14)19-8-6-5-7-9-19/h10-11,13H,4-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFDQDVDGKUPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)NC1=CN=C(C(=C1)C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)

![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)




![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)

![N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7648213.png)
![2-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7648224.png)